
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, commonly known as BRD0705, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound is a potent inhibitor of the bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 is involved in the regulation of gene expression, chromatin remodeling, and cell cycle progression, making it an attractive target for cancer therapy.
Wirkmechanismus
BRD0705 acts as a competitive inhibitor of the bromodomain of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, preventing its interaction with acetylated histones and other transcription factors. This inhibition leads to the suppression of oncogenic gene expression and the induction of apoptosis in cancer cells. This compound has been shown to play a key role in the maintenance of cancer stem cells, which are responsible for tumor initiation and progression. Therefore, the inhibition of this compound by BRD0705 could potentially target cancer stem cells and prevent tumor recurrence.
Biochemical and Physiological Effects
BRD0705 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. It has also been demonstrated to reduce the expression of oncogenic genes, such as c-Myc and Bcl-2, which are involved in cell proliferation and survival. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BRD0705 is its specificity for 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which reduces the risk of off-target effects. It has also been shown to have good pharmacokinetic properties, including high solubility and bioavailability. However, one limitation of BRD0705 is its relatively short half-life, which may require frequent dosing in clinical applications. In addition, further studies are needed to determine the optimal dose and treatment regimen for BRD0705.
Zukünftige Richtungen
There are several potential future directions for the research and development of BRD0705. One area of interest is the combination of BRD0705 with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of 2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide, which could improve the therapeutic index of this class of compounds. Finally, further studies are needed to determine the safety and efficacy of BRD0705 in clinical trials, which could lead to its approval as a new cancer therapy.
Synthesemethoden
The synthesis of BRD0705 involves several steps, starting with the reaction of 3-bromobenzaldehyde with malononitrile to form 2-cyano-3-(3-bromophenyl)acrylonitrile. This intermediate is then reacted with 2-methylpropanal in the presence of sodium ethoxide to yield the final product, BRD0705. The synthesis of BRD0705 has been optimized to yield high purity and good yields, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
BRD0705 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. It has been demonstrated to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. In addition, BRD0705 has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(3-bromophenyl)-N-(cyanomethyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-12(2,11(16)15-7-6-14)9-4-3-5-10(13)8-9/h3-5,8H,7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAOXCYGWFCHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Br)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

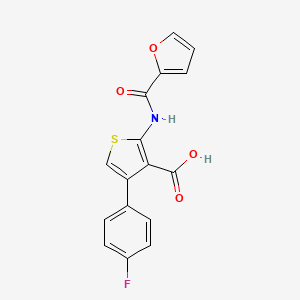
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2455781.png)
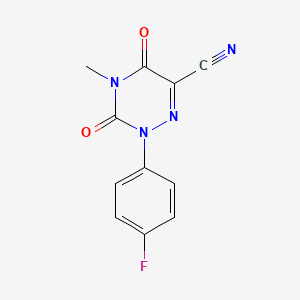
![N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2455784.png)
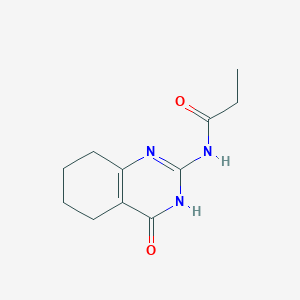
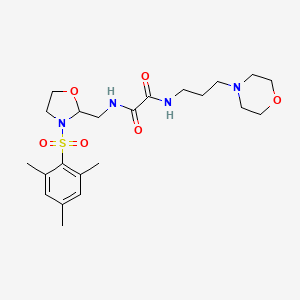
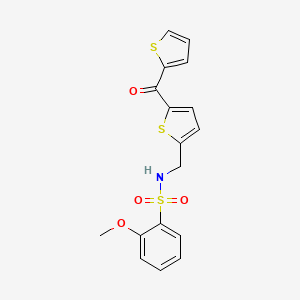
![Methyl 4-({[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2455789.png)
![7-(2-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2455792.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2455793.png)
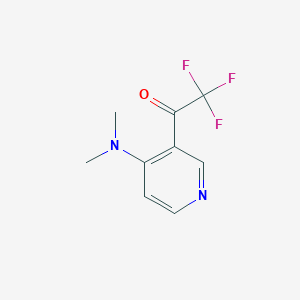
![N-[1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2455795.png)
![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-morpholino-2-oxoacetamide](/img/structure/B2455797.png)
